

Large-scale synthesis of 3-bromo-1H-indazol-6-amine

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Compound of Interest

Compound Name: 3-bromo-1H-indazol-6-amine

Cat. No.: B1287507

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An Application Note and Protocol for the Large-Scale Synthesis of **3-Bromo-1H-indazol-6-amine**

Introduction

3-Bromo-1H-indazol-6-amine is a valuable heterocyclic building block in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of a bromine atom at the 3-position and an amine group at the 6-position offers versatile handles for further chemical modifications, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. This application note provides a detailed and scalable two-step protocol for the synthesis of **3-bromo-1H-indazol-6-amine**, commencing from the commercially available 6-nitro-1H-indazole. The described methodology is designed to be robust and suitable for large-scale production in a research or industrial setting.

Synthetic Pathway Overview

The synthesis of **3-bromo-1H-indazol-6-amine** is achieved via a two-step reaction sequence. The first step involves the regioselective bromination of 6-nitro-1H-indazole at the C3 position to yield 3-bromo-6-nitro-1H-indazole. The subsequent step is the reduction of the nitro group to the corresponding amine, affording the final product.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of **3-bromo-1H-indazol-6-amine**.

Step	Reaction	Starting Material	Key Reagents	Solvent(s)	Typical Yield	Purity
1	Bromination	6-nitro-1H-indazole	Bromine (Br ₂)	DMF	~95%	>98%
2	Nitro Group Reduction	3-bromo-6-nitro-1H-indazole	Tin(II) chloride dihydrate (SnCl ₂ ·2H ₂ O), HCl	Ethanol	High	>98%

Experimental Protocols

Step 1: Synthesis of 3-bromo-6-nitro-1H-indazole

This procedure details the bromination of 6-nitro-1H-indazole.

Materials and Reagents:

- 6-nitro-1H-indazole
- N,N-Dimethylformamide (DMF)
- Bromine (Br₂)
- Water
- Nitrogen gas

Equipment:

- Multi-neck round-bottom flask
- Mechanical stirrer

- Thermometer
- Dropping funnel
- Heating/cooling mantle
- Filtration apparatus

Procedure:

- Under a nitrogen atmosphere, charge a multi-neck round-bottom flask with 6-nitro-1H-indazole and DMF.
- Stir the mixture until the starting material is fully dissolved.
- Cool the reaction mixture to 0-5 °C using an ice bath.
- Slowly add bromine (Br₂) dropwise via a dropping funnel, maintaining the internal temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour.
- Slowly warm the reaction to room temperature and continue to stir for an additional 10-12 hours, monitoring the reaction progress by TLC or HPLC.
- Upon completion, carefully pour the reaction mixture into ice water to precipitate the product.
- Collect the solid precipitate by vacuum filtration.
- Wash the solid thoroughly with water until the filtrate is neutral.
- Dry the product under vacuum to yield 3-bromo-6-nitro-1H-indazole as a solid.

Step 2: Synthesis of **3-bromo-1H-indazol-6-amine**

This protocol describes the reduction of the nitro group of 3-bromo-6-nitro-1H-indazole to an amine.

Materials and Reagents:

- 3-bromo-6-nitro-1H-indazole
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Ethanol
- Concentrated Hydrochloric Acid (HCl)
- Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator

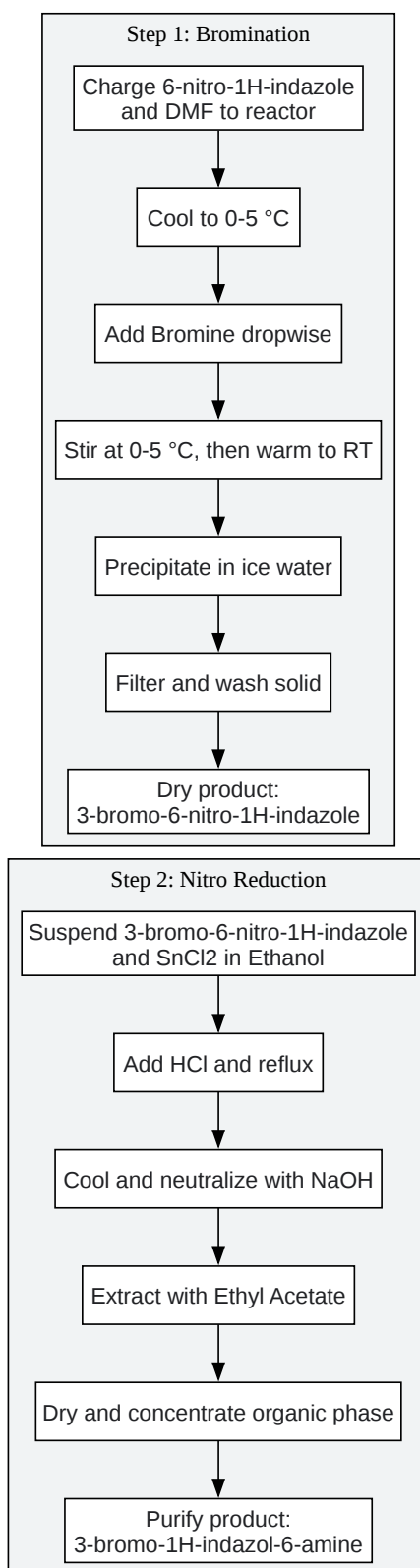
Procedure:

- In a round-bottom flask, suspend 3-bromo-6-nitro-1H-indazole and tin(II) chloride dihydrate in ethanol.
- To this suspension, add concentrated hydrochloric acid and stir the mixture at room temperature.
- Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Cool the mixture in an ice bath and carefully neutralize by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8), which will precipitate the

tin salts.

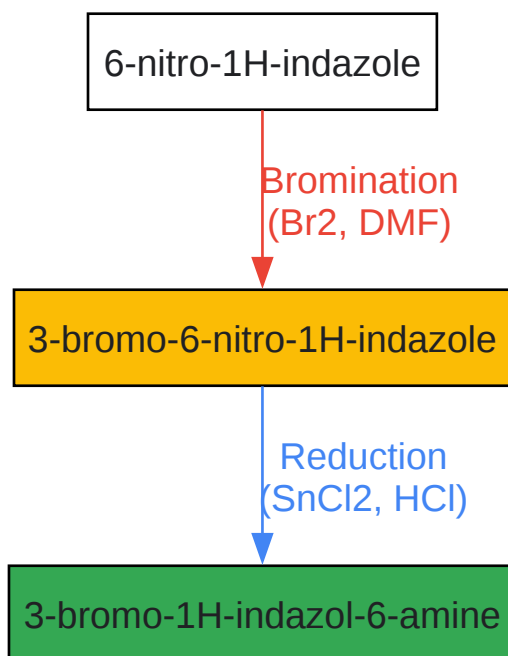
- Extract the product with ethyl acetate (3 x volume of the reaction mixture).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-bromo-1H-indazol-6-amine**.
- The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations



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Caption: Experimental workflow for the synthesis of **3-bromo-1H-indazol-6-amine**.



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